3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
The compound 3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with two distinct methoxyphenyl groups and a pyrazole ring. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and hydrogen-bonding capacity, making it a key pharmacophore in drug discovery . The methoxy groups on the phenyl rings likely enhance solubility and modulate electronic properties, while the pyrazole moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-26-13-6-7-14(18(10-13)28-3)15-11-16(24-23-15)21-22-20(25-30-21)12-5-8-17(27-2)19(9-12)29-4/h5-11H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWXTMVGXIAIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a synthetic derivative belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring system is known for its pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article synthesizes current research findings on the biological activity of this specific compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 368.40 g/mol
This compound features two methoxy groups on the phenyl rings and a pyrazole moiety, which may contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted that compounds with the 1,3,4-oxadiazole scaffold demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Specific derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
2. Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Compounds similar to the one have shown inhibitory effects on various cancer cell lines. For example, some derivatives exhibited IC values lower than standard chemotherapeutics like 5-Fluorouracil .
- A recent study reported that certain oxadiazole derivatives inhibited thymidylate synthase activity in cancer cells, suggesting a mechanism for their anticancer effects .
3. Anti-inflammatory Effects
Several studies have indicated that oxadiazole derivatives possess anti-inflammatory properties:
- Compounds containing the oxadiazole ring have been shown to reduce inflammation in in vitro models by inhibiting pro-inflammatory cytokines .
Case Study 1: Antimicrobial Evaluation
In a comparative study of various oxadiazole derivatives:
- Compound A (similar structure) was tested against Mycobacterium tuberculosis and showed an MIC value of 7.9 μg/mL.
- The binding affinity of these compounds to bacterial enzymes was assessed using molecular docking studies, revealing strong interactions with target proteins essential for bacterial survival .
Case Study 2: Anticancer Activity
A series of synthesized oxadiazole derivatives were evaluated for their anticancer activity:
- Compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC values ranging from 5 to 25 µM.
- The most potent derivative exhibited an IC value significantly lower than that of established treatments .
Summary of Findings
The biological activities of This compound suggest potential applications in antimicrobial and anticancer therapies. The presence of methoxy groups appears to enhance its biological efficacy.
Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a range of pharmacological effects:
- Anti-Cancer Activity: Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as glioblastoma . The compound's mechanism may involve interference with cellular signaling pathways or induction of DNA damage.
- Anti-Diabetic Properties: Some derivatives have demonstrated significant anti-diabetic effects in model organisms like Drosophila melanogaster, lowering glucose levels and improving metabolic profiles . This suggests potential applications in managing diabetes.
- Antimicrobial Effects: Oxadiazoles have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents . This is particularly relevant in addressing antibiotic resistance issues.
Case Studies
Several studies provide insights into the effectiveness of 3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole:
- Cytotoxicity Assays: In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific concentrations were found to significantly reduce cell viability compared to control groups .
- Molecular Docking Studies: Computational studies have indicated favorable binding interactions between this compound and target proteins associated with cancer progression. These insights help in predicting its efficacy and guiding further drug design efforts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Anti-Inflammatory Oxadiazole Derivatives
Compounds sharing the 1,3,4-oxadiazole core but differing in substituents have demonstrated significant anti-inflammatory activity. For instance:
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% inhibition at 20 mg/kg.
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% activity, comparable to indomethacin (64.3%) .
The presence of dimethoxyphenyl substituents in the latter compound suggests that electron-donating groups (e.g., methoxy) may enhance activity compared to halogens (e.g., chloro, bromo), which are electron-withdrawing.
Table 1: Anti-Inflammatory Activities of Selected Oxadiazoles
| Compound Substituents | Anti-Inflammatory Activity (%) | Reference |
|---|---|---|
| 4-Chlorophenyl | 59.5 | |
| 3,4-Dimethoxyphenyl | 61.9 | |
| Indomethacin (Control) | 64.3 |
Heterocyclic Variants: Thiadiazoles and Triazoles
Replacing the oxadiazole core with thiadiazole or triazole rings alters bioactivity:
- 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol : Demonstrated anti-inflammatory effects, though less potent than oxadiazole analogs .
- 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole: Exhibited moderate activity, highlighting the importance of the oxadiazole’s oxygen atom in stabilizing receptor interactions .
Pyrazole-Containing Oxadiazoles
The target compound’s pyrazole moiety is structurally analogous to 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole , which was studied for its binding affinity via molecular docking . The fluorophenyl group in this analog enhances lipophilicity, whereas the dimethoxyphenyl groups in the target compound may improve aqueous solubility—a critical factor in drug bioavailability.
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. 3-(4-Trifluoromethylphenyl)-5-(cyclopropylpyrazolyl)-1,2,4-oxadiazole: The trifluoromethyl group enhances metabolic stability but may reduce solubility . Target Compound: Dual methoxy groups likely increase solubility and modulate pharmacokinetics without compromising stability .
Table 2: Substituent Impact on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
